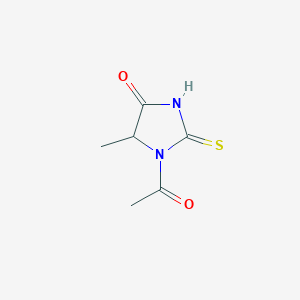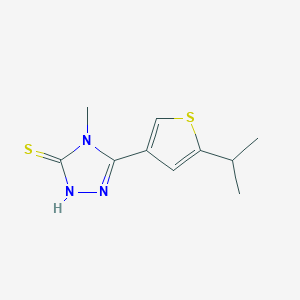
单丁基氧化锡
描述
Monobutyltin oxide (MBTO) is an organotin compound. It is an amorphous, white powder that is almost insoluble in water or organic solvents . It can be easily dissolved in bases/alkalis and mineral acids . MBTO is hydrolytically stable and is used as a versatile neutral catalyst in numerous chemical industry processes .
Synthesis Analysis
MBTO is used primarily to catalyze esterification and polycondensation reactions at temperatures between 210°C and 240°C . It begins to solubilize in carboxylic acid at 80°C during the reaction and becomes incorporated into the final product without affecting the quality of the product .
Molecular Structure Analysis
The molecular formula of MBTO is C4H10O2Sn . It is a solid at 20 degrees Celsius .
Chemical Reactions Analysis
MBTO is used primarily to catalyze esterification and polycondensation reactions at temperatures between 210°C and 240°C . It begins to solubilize in carboxylic acid at 80°C during the reaction and becomes incorporated into the final product without affecting the quality of the product .
Physical And Chemical Properties Analysis
MBTO is an amorphous, white powder . It is almost insoluble in water or organic solvents . It can only be easily dissolved in bases / alkalis and mineral acids . MBTO is hydrolytically stable .
科学研究应用
Catalyst in Polymerization
Butyltin oxide: is widely used as a catalyst in the production of polyester resins and alkyd resins . It facilitates esterification and transesterification reactions essential in polymer synthesis. The compound is integrated into the final product without affecting quality, simplifying the process by eliminating the need for neutralization or catalyst removal.
Antitumor and Antifungal Agent Research
Research studies leverage Butyltin oxide in the quest for novel antitumor agents and to explore its antifungal activity . Its role in regioselective alkylation, acylation, and sulfonation reactions makes it a valuable reagent in synthesizing potential pharmaceutical compounds.
Stabilizer Production
Monobutyltin oxide: serves as a precursor in the production of tin stabilizers for plastics like PVC . These stabilizers play a crucial role in enhancing the heat stability and clarity of PVC products, extending their lifespan and performance.
Coatings and Paints
The compound’s catalytic properties are crucial in manufacturing unsaturated polyester resins used in powder coatings and coil coatings . These coatings are applied to steel and aluminum sheets, offering protection and aesthetic appeal to various consumer and industrial products.
Oleochemistry
In oleochemistry, Monobutyltin oxide is employed for various esterification and transesterification products . It helps in synthesizing esters and other compounds from renewable resources, contributing to the development of sustainable chemical processes.
Manipulation of Hydroxyl Groups
Butyltin oxide: is instrumental in the selective manipulation of hydroxyl groups and polyols in organic chemistry . This application is particularly important in the generation and reactions of stannylenes from poly-hydroxy compounds, which are used in a wide range of synthetic transformations.
作用机制
Target of Action
Butyltin oxide, also known as Monobutyltin oxide, is an organotin compound
Mode of Action
Butyltin oxide is used as a reagent and a catalyst . It is particularly useful in directing regioselective O-alkylation, acylation, and sulfonation reactions for diols and polyol . It has been used in the regioselective tosylation of certain polyols to selectively tosylate primary alcohols and exocyclic alcohols over more sterically-hindered alcohols .
Biochemical Pathways
It is known that organotin compounds can induce endoplasmic reticulum (er) stress, increase intracellular calcium levels, activate nfkb and nfat, and cause oxidative stress, leading to apoptosis .
Result of Action
Organotin compounds are known to cause various effects at the molecular and cellular level, including oxidative stress and apoptosis .
Action Environment
For instance, the safety data sheet for Di-n-butyltin oxide suggests that it should be stored in a well-ventilated place and kept tightly closed .
安全和危害
未来方向
The future of the global monobutyltin oxide market looks promising with opportunities in the plastic, textile, electronic, construction, automotive, and chemical markets . The global monobutyltin oxide market is expected to reach an estimated $0.2 billion by 2030 with a CAGR of 4.7% from 2024 to 2030 .
属性
InChI |
InChI=1S/C4H9.O.Sn/c1-3-4-2;;/h1,3-4H2,2H3;; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFSYZFXJYAPQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9OSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyltin oxide | |
CAS RN |
51590-67-1 | |
| Record name | Stannane, butyloxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051590671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannane, butyloxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butyloxostannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.074 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is monobutyltin oxide (MBTO) primarily used for in the context of the provided research?
A1: MBTO is primarily explored as a catalyst in the synthesis of organotin compounds and polymers. It facilitates reactions like transesterification in polycarbonate/poly(lactic acid) blends [] and esterification in the production of polyester resins [, ].
Q2: How does MBTO influence the properties of polycarbonate/poly(lactic acid) blends?
A2: Research indicates that MBTO acts as a catalyst for transesterification reactions between polycarbonate (PC) and poly(lactic acid) (PLA) []. This catalytic activity leads to improved compatibility between the two polymers, resulting in enhanced mechanical properties of the blend.
Q3: What are the structural characteristics of the organotin compounds formed when MBTO reacts with dialkyl and alkylene dithiophosphoric acids?
A3: The reaction of MBTO with these acids produces a range of monobutyltin(IV) dialkyl and alkylene dithiophosphates []. These compounds have been characterized using various spectroscopic techniques, including NMR (¹H, ¹³C, ³¹P, and ¹¹⁹Sn) and IR spectroscopy, confirming their structures and providing insights into their bonding characteristics.
Q4: Can you provide an example of a specific application for an MBTO-derived compound?
A4: Research has explored the use of organotin-oxygen clusters containing ferrocene pyrazole, synthesized using MBTO, as potential anti-tumor agents []. These clusters have shown promising in vitro inhibitory effects against human lung cancer cells (A549), hepatoma cells (HepG2), and mouse melanoma (B16-F10).
Q5: How does the choice of catalyst, including MBTO and its derivatives, impact the properties of the final polyester resin?
A5: The choice of catalyst significantly influences the properties of the final polyester resin. For example, using MBTO in conjunction with zinc acetate for alcoholysis and specific stabilizers during transesterification leads to a polyester resin with good gloss, impact resistance, and leveling properties []. Additionally, the use of MBTO in the synthesis of polyester resins for low-temperature cured powder paints has been shown to contribute to good storage stability [].
Q6: Are there any environmental concerns associated with using MBTO?
A6: While the provided abstracts don't offer specific details on MBTO's environmental impact, it's important to consider that organotin compounds, in general, can pose environmental risks due to their potential toxicity. Therefore, responsible waste management and exploration of alternative catalysts are essential aspects to consider.
Q7: How does MBTO contribute to the development of UV-curable ink Braille?
A7: While MBTO's exact role isn't detailed in the abstract, it's listed as a component in the formulation of a UV-curable ink for Braille []. This suggests it might contribute to the ink's properties, such as its curing characteristics, stability, or interaction with other components.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![[2-(2-Benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium](/img/structure/B1276276.png)




